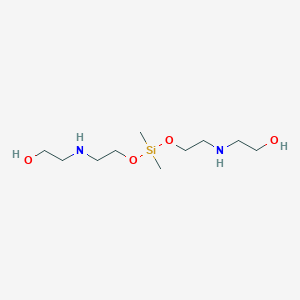
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol involves its interaction with molecular targets through various pathways. The compound can form bonds with other molecules, leading to changes in their structure and function. These interactions are mediated by the compound’s functional groups and the specific conditions under which it is used.
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
Uniqueness
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is unique due to its specific combination of silicon, oxygen, nitrogen, and carbon atoms, which imparts distinct chemical properties
Properties
CAS No. |
89865-12-3 |
|---|---|
Molecular Formula |
C10H26N2O4Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethylamino)ethoxy-dimethylsilyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C10H26N2O4Si/c1-17(2,15-9-5-11-3-7-13)16-10-6-12-4-8-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
JSNGCKMXULFNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCCNCCO)OCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



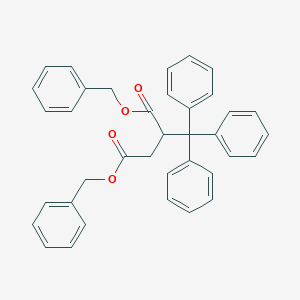
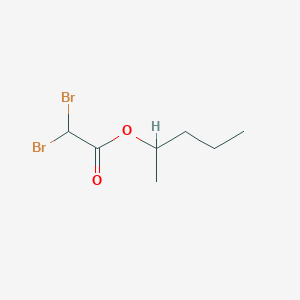

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)

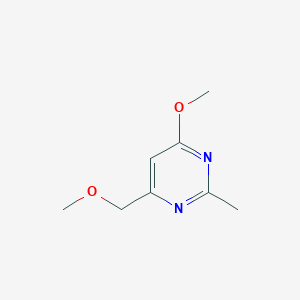
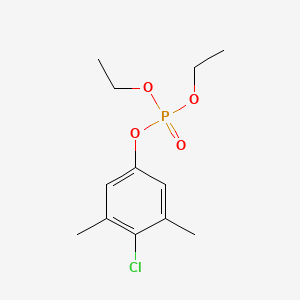
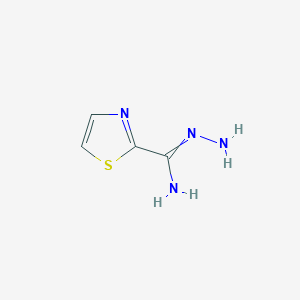
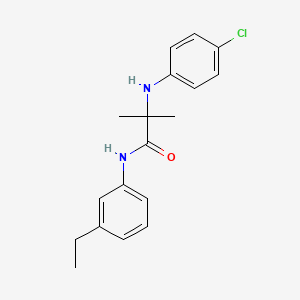
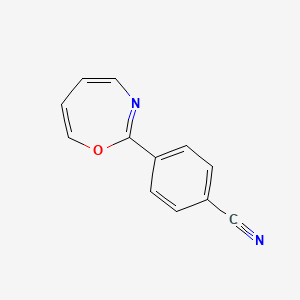
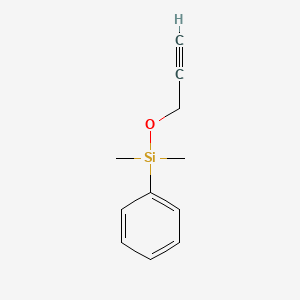
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
